2-氯-N-(4-甲基苄基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

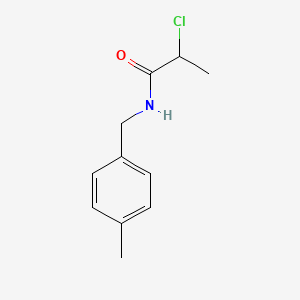

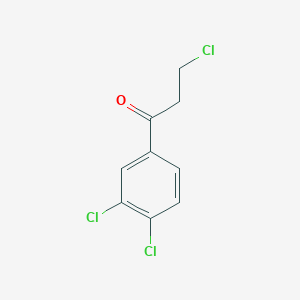

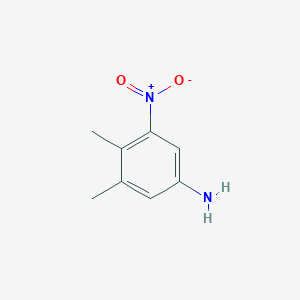

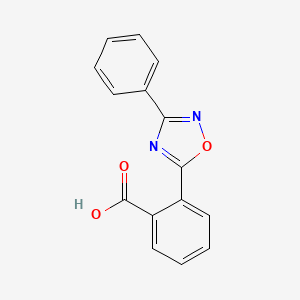

2-chloro-N-(4-methylbenzyl)propanamide is a chemical compound with the molecular formula C11H14ClNO . It’s a specialty product often used for proteomics research .

Synthesis Analysis

A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-methylbenzyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

The solubility of 2-chloro-N-(4-methylphenyl)propanamide increases with increasing temperature at constant solvent composition . The experimental solubility data were correlated using Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations .科学研究应用

化学和分子结构

与 2-氯-N-(4-甲基苄基)丙酰胺相关的化合物的分子结构在药物化学中起着重要作用,特别是在癌症化疗中。例如,某些二氢叶酸还原酶抑制剂(对癌症治疗有前景)的分子结构已通过 X 射线晶体学进行了研究 (Camerman、Smith 和 Camerman,1978)。

合成工艺

2-氯-N-(4-甲基苄基)丙酰胺参与复杂的合成过程,例如从丝氨醇衍生物中不对称合成 4-羟甲基-2-恶唑烷酮。该过程包括动力学拆分和分子内酯交换 (Sugiyama 等人,2003)。

抗菌性能

已经合成并测试了相关化合物的抗菌性能,例如含有 4-乙酰苯基片段的芳基取代卤素(硫氰酸盐)酰胺。这些化合物,包括 2-氯-N-(4-甲基苄基)丙酰胺的衍生物,表现出显着的抗菌和抗真菌活性 (Baranovskyi 等人,2018)。

溶解度和溶解性能

已经研究了 2-氯-N-(4-甲基苯基)丙酰胺在各种溶剂混合物中的溶解度,从而深入了解其溶解性能,这对于其在不同化学过程中的应用至关重要 (Pascual 等人,2017)。

抗肿瘤活性

已经合成并评估了新型衍生物,例如 2-取代巯基-3-(3,4,5-三甲氧基苄基)-4(3H)-喹唑啉酮类似物,以了解其体外抗肿瘤活性。这些研究有助于了解相关化合物的潜在抗肿瘤应用 (El-Azab 等人,2017)。

安全和危害

属性

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUITZLONWBSHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585356 |

Source

|

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide | |

CAS RN |

91131-15-6 |

Source

|

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol](/img/structure/B1355566.png)

![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)